![molecular formula C9H14ClN3O B11762277 (E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11762277.png)
(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride is a chemical compound that features a pyridine ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride typically involves the condensation of 4-amino-1-(pyridin-2-yl)butan-1-one with hydroxylamine hydrochloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitroso compounds
Reduction: Amines, hydroxylamines
Substitution: Alkylated, acylated, and sulfonated derivatives
Scientific Research Applications
(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine
- (E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine sulfate
- (E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine nitrate
Uniqueness
(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H14ClN3O |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
(NZ)-N-(4-amino-1-pyridin-2-ylbutylidene)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c10-6-3-5-9(12-13)8-4-1-2-7-11-8;/h1-2,4,7,13H,3,5-6,10H2;1H/b12-9-; |
InChI Key |
SSOXNHMQXXYQKV-MWMYENNMSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N\O)/CCCN.Cl |
Canonical SMILES |
C1=CC=NC(=C1)C(=NO)CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


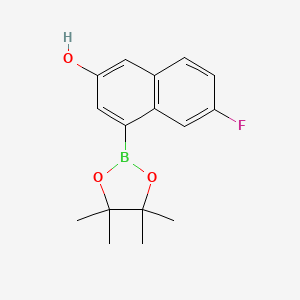
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B11762208.png)

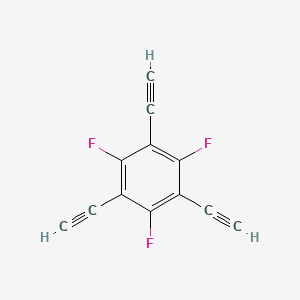
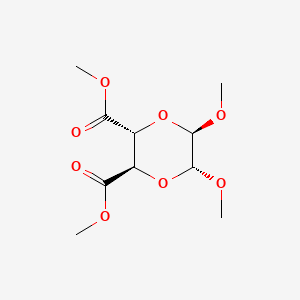
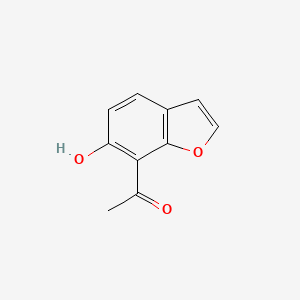

![3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11762243.png)


![5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B11762276.png)
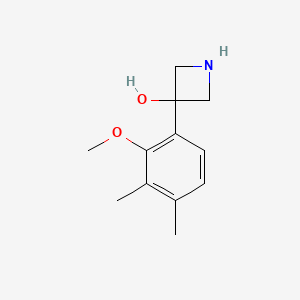

![2-[(1R,2R)-2-Methylcyclopropyl]ethan-1-ol](/img/structure/B11762293.png)
